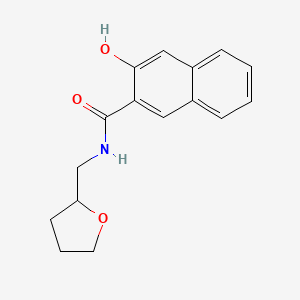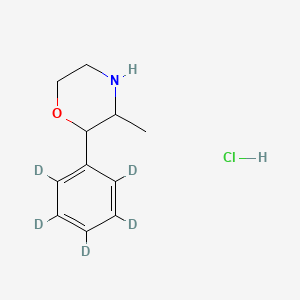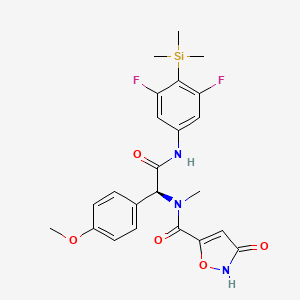
MC-betaglucuronide-MMAE-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-betaglucuronide-MMAE-2 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor, linked via a cleavable linker, MC-betaglucuronide. This compound is known for its potent antitumor activity and is used in various scientific research applications, particularly in oncology .
Métodos De Preparación
The preparation of MC-betaglucuronide-MMAE-2 involves the conjugation of monomethyl auristatin E to the MC-betaglucuronide linker. The synthetic route typically includes the following steps:
Synthesis of the MC-betaglucuronide linker: This involves the preparation of the glucuronide moiety, which is then functionalized to allow for conjugation.
Conjugation of MMAE: Monomethyl auristatin E is conjugated to the MC-betaglucuronide linker under specific reaction conditions to form the final compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
MC-betaglucuronide-MMAE-2 undergoes several types of chemical reactions, including:
Cleavage reactions: The glucuronide linker is cleavable, allowing for the release of MMAE upon internalization into target cells.
Common reagents and conditions used in these reactions include acidic buffers for hydrolysis and specific enzymes for cleavage reactions. The major product formed from these reactions is the free MMAE, which exerts its cytotoxic effects .
Aplicaciones Científicas De Investigación
MC-betaglucuronide-MMAE-2 has several scientific research applications, particularly in the field of oncology. Some of its key applications include:
Development of Antibody-Drug Conjugates (ADCs): It is used as a payload in ADCs for targeted cancer therapy. .
Preclinical Studies: This compound is used in preclinical studies to evaluate the efficacy and safety of new ADCs.
Mechanistic Studies: Researchers use this compound to study the mechanisms of action of ADCs and to optimize linker and payload combinations for improved therapeutic outcomes.
Mecanismo De Acción
MC-betaglucuronide-MMAE-2 exerts its effects through the following mechanism:
Internalization and Cleavage: The ADC containing this compound binds to target antigens on cancer cells and is internalized.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and apoptosis of the cancer cells.
Comparación Con Compuestos Similares
MC-betaglucuronide-MMAE-2 can be compared with other similar compounds used in ADCs, such as:
MC-betaglucuronide-MMAE-1: Similar to this compound, this compound also uses MMAE as the payload but may have different linker properties.
Vedotin Linker Conjugates: These ADCs use a different cleavable linker (vcMMAE) and have been widely studied for their stability and efficacy
This compound is unique due to its specific glucuronide linker, which offers improved stability and selective release of the payload in target cells .
Propiedades
Fórmula molecular |
C63H93N9O20 |
|---|---|
Peso molecular |
1296.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1 |
Clave InChI |
XFXPBBLIBXALQR-CCYJXDALSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)


